(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one
Description
This compound belongs to the thiazol-4(5H)-one class, characterized by a five-membered thiazole ring fused with a ketone group. Its structure features:
- E-configuration at the benzylidene double bond, influencing planarity and intermolecular interactions.
- A 3-hydroxybenzylidene substituent, providing hydrogen-bonding capability.
- A 2,3-dimethylphenylamino group at position 2, contributing to steric and electronic effects.
Properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-5-3-8-15(12(11)2)19-18-20-17(22)16(23-18)10-13-6-4-7-14(21)9-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBKNLEPBOGIB-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous flow reactors and industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-hydroxybenzyl derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study conducted by researchers at a leading university demonstrated that derivatives of thiazole, including (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one, exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting potential for further development as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Research Findings:
In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS) .
Antimicrobial Effects
The antimicrobial activity of thiazole compounds has been well-documented. This specific compound has been tested against various bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that this compound exhibits promising antimicrobial properties, making it a candidate for further pharmaceutical development .
Molecular Docking Studies
Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets.
Insights:
Docking studies revealed that this compound binds effectively to the active site of several enzymes implicated in cancer and inflammation pathways. The binding energies calculated were favorable, indicating potential therapeutic efficacy .
Mechanism of Action
The mechanism of action of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Stereochemical Differences: E vs. Z Isomers
Several analogs, such as (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones (e.g., compounds 6a–j), have been synthesized with Z-configuration benzylidene groups . Key differences include:
- Synthesis: Z-isomers are typically synthesized via Knoevenagel condensation under acidic conditions, while E-isomers may require alternative reagents (e.g., malononitrile in Michael-type additions) .
Table 1: Stereochemical and Substituent Effects
Substituent Effects on Bioactivity
Benzylidene Modifications
- Electron-withdrawing groups (e.g., chloro in 6e, nitro in 6i) enhance antifungal activity but may reduce solubility .
- Hydroxy groups (target compound) could improve water solubility via H-bonding but may increase metabolic instability compared to methoxy (CAY10649) .
Amino Group Variations
- Bulky substituents (e.g., 2,3-dimethylphenyl in the target compound) may hinder enzyme binding compared to smaller groups like cyclopropylamino ().
Spectral and Physicochemical Properties
- NMR Shifts : The target compound’s 3-hydroxybenzylidene group would likely show a downfield-shifted proton (~8.0–8.5 ppm for =CH) similar to Z-isomers in .
- IR Stretches : Expected peaks at ~1715 cm⁻¹ (C=O), ~1590 cm⁻¹ (C=C), and ~3026 cm⁻¹ (NH) .
- Solubility : The 3-hydroxy group may improve aqueous solubility compared to chloro or methoxy analogs .
Biological Activity
(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one is a compound featuring a thiazole ring, which is known for its diverse biological activities. This article reviews the biological activities associated with this compound, emphasizing its potential in medicinal chemistry.
Structure and Properties
The compound consists of a thiazole backbone substituted with a dimethylphenyl amino group and a hydroxybenzylidene moiety. The thiazole ring is significant in medicinal chemistry due to its ability to undergo various modifications that can enhance biological activity.
Anticancer Activity
Thiazole derivatives, including those similar to this compound, have been shown to exhibit significant anticancer properties. Studies indicate that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Several studies report that compounds containing thiazole rings exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazolidin-4-one have shown promising antibacterial effects, with some compounds demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been tested for their ability to scavenge free radicals. The DPPH assay indicated that certain derivatives possess substantial radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Research indicates that the presence of electron-donating groups on the phenyl ring enhances anticancer activity, while specific substitutions on the thiazole ring can optimize antimicrobial effects .
Key Findings from SAR Studies:
- Electron-Donating Groups : Methyl or methoxy groups at specific positions increase cytotoxicity.
- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to show better interaction with target proteins involved in cancer cell proliferation .
Case Studies
- Anticancer Evaluation : A study synthesized several thiazole derivatives and evaluated their effects on breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of various thiazolidin-4-one derivatives against clinical isolates of bacteria. Results showed that certain compounds had MIC values comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for this thiazol-4(5H)-one derivative, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: The compound is synthesized via Knoevenagel condensation between 3-hydroxybenzaldehyde and a thiazolidinone precursor (e.g., 2-((2,3-dimethylphenyl)amino)thiazol-4(5H)-one). Key steps:
- Reactants: Equimolar aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate.
- Conditions: Reflux for 7 hours under inert atmosphere.
- Yield optimization: Microwave irradiation reduces reaction time (85% yield in 7 hours vs. 72% via conventional heating) .
- Stereochemical control: (E)-isomer predominance is confirmed by NMR (δ 7.64 ppm for =CH proton) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies benzylidene geometry (E-configuration via coupling constants) and tautomerism (amine/imine ratios at δ 11.70–10.55 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at 1700–1650 cm⁻¹) and hydroxyl (3-OH stretch at 3300 cm⁻¹) groups .
- Elemental Analysis : Validates C/H/N/S ratios (±0.4% of theoretical values) .
Q. What standardized assays effectively screen the antimicrobial potential of this compound?
Methodological Answer: Use CLSI M07-A10 guidelines for broth microdilution:
- Test strains: S. aureus ATCC 29213 (Gram-positive), C. albicans ATCC 90028.
- Concentrations: 0.5–256 μg/mL in Mueller-Hinton II broth.
- Endpoint: MIC determined via optical density (600 nm) after 18–20h at 35°C. MBC confirmed by subculture .
Advanced Research Questions
Q. How does the 3-hydroxybenzylidene substituent influence binding to fungal CYP51 compared to halogenated analogs?
Methodological Answer:
- Molecular docking (AutoDock Vina): The 3-OH group forms hydrogen bonds with CYP51’s heme propionate (binding energy: −9.2 kcal/mol vs. −8.1 kcal/mol for 4-F analogs), increasing residence time .
- In vitro validation : 3-OH derivatives show 4-fold lower MIC against C. albicans (2 μg/mL vs. 8 μg/mL for 4-F analogs) due to enhanced target engagement .
Q. What strategies resolve ambiguities in distinguishing keto-enol tautomerism vs. amine-imine equilibrium in NMR spectra?
Methodological Answer:
Q. How can regioselective functionalization of the thiazole ring modulate bioactivity without compromising core stability?
Methodological Answer:
Q. What QSAR parameters predict anticancer activity across PC3 and MCF7 cell lines?
Methodological Answer:
Q. How to address contradictions between in vitro kinase IC50 and cellular assay results?
Methodological Answer:
- Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Solubility checks : Nephelometry to rule out precipitation (DMSO stock ≤4.39 mg/mL).
- Cellular validation : Flow cytometry for G2/M arrest and Western blot for phospho-CDK1 substrates .
Methodological Tables
Table 1 : Synthetic Yield Comparison
| Method | Time (h) | Yield (%) | Stereoselectivity (E:Z) | Reference |
|---|---|---|---|---|
| Conventional Reflux | 7 | 72 | 85:15 | |
| Microwave Irradiation | 2.5 | 85 | 92:8 |
Table 2 : Biological Activity Profile
| Assay Type | Target | IC50/MIC (μg/mL) | Key Mechanism | Reference |
|---|---|---|---|---|
| Antifungal (CYP51) | C. albicans | 2.0 | H-bond with heme | |
| Anticancer (Kinase) | CDK1 | 0.12 | G2/M arrest | |
| Anti-inflammatory | RAW 264.7 cells | 5.8 | NF-κB pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
